Ethyl 2-(diethylamino)benzoate
Description
Ethyl 2-(diethylamino)benzoate is an aromatic ester featuring a benzoate backbone substituted with a diethylamino group at the ortho (2-) position and an ethyl ester moiety at the carboxyl group. The diethylamino group confers basicity and steric bulk, influencing solubility and reactivity. Applications may include roles as co-initiators in resin polymerization, given the demonstrated efficacy of structurally related amines like ethyl 4-(dimethylamino)benzoate in enhancing resin conversion rates .
Properties
IUPAC Name |
ethyl 2-(diethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)12-10-8-7-9-11(12)13(15)16-6-3/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKXDRSJVDMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240327 | |
| Record name | Ethyl 2-(diethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94023-76-4 | |
| Record name | Ethyl 2-(diethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94023-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(diethylamino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094023764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(diethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(diethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction involves coupling ethyl 2-bromobenzoate with diethylamine in the presence of a palladium catalyst. Key steps include:
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Oxidative addition of the aryl bromide to the palladium(0) complex.
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Ligand exchange with diethylamine.
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Reductive elimination to form the C–N bond, regenerating the palladium(0) catalyst.
Standard Protocol :
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Solvent : Toluene
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Temperature : 100°C
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Time : 12–24 hours
Example Procedure :
Ethyl 2-bromobenzoate (5.0 mmol, 1.21 g), diethylamine (10 mmol, 0.73 g), Pd(OAc)₂ (0.1 mmol, 22.4 mg), Xantphos (0.2 mmol, 115.6 mg), and Cs₂CO₃ (10 mmol, 3.26 g) are combined in toluene (15 mL). The mixture is degassed and heated under nitrogen. After 18 hours, the reaction is cooled, filtered through Celite, and concentrated. Purification via silica chromatography (hexane/ethyl acetate, 4:1) yields this compound as a pale-yellow liquid (yield: 78%).
Optimization Insights :
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Ligand selection : Bulky phosphine ligands (e.g., Xantphos) improve stability and reduce side reactions.
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Solvent effects : Polar aprotic solvents like toluene enhance reaction rates compared to DMF or DMSO.
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Temperature : Reactions above 100°C risk decomposition, while lower temperatures prolong completion.
Data Table: Buchwald-Hartwig Amination Parameters
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Optimal balance |
| Ligand | Xantphos | Prevents Pd aggregation |
| Base | Cs₂CO₃ | Ensures deprotonation |
| Solvent | Toluene | Maximizes solubility |
| Reaction Time | 18 hours | 78% yield |
Solid-Catalyzed Esterification of 2-(Diethylamino)Benzoic Acid
This method emphasizes green chemistry principles by avoiding corrosive acids and enabling catalyst recycling. Adapted from patent CN105481707A, it involves esterifying 2-(diethylamino)benzoic acid with ethanol using rare-earth oxide catalysts.
Reaction Protocol
Key Steps :
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Esterification : 2-(Diethylamino)benzoic acid reacts with ethanol in the presence of neodymium oxide (Nd₂O₃).
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Water Removal : Toluene acts as a water entrainer, enabling azeotropic distillation.
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Catalyst Recovery : The solid catalyst is filtered and reused.
Procedure :
2-(Diethylamino)benzoic acid (1.0 mol, 207.3 g), absolute ethanol (2.0 mol, 92.1 g), Nd₂O₃ (5 wt%), and toluene (500 mL) are refluxed at 110°C for 6 hours. Water generated during esterification is removed via a Dean-Stark trap. Post-reaction, the mixture is filtered to recover the catalyst, and the solvent is evaporated. The crude product is recrystallized from ethanol/water (yield: 95%, purity: 99.5%).
Advantages :
-
Catalyst Reusability : Nd₂O₃ maintains activity for >10 cycles.
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Waste Reduction : No acidic waste streams, unlike traditional H₂SO₄-catalyzed methods.
Data Table: Solid-Catalyzed Esterification Metrics
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Nd₂O₃ (5 wt%) | 95% yield |
| Temperature | 110°C | Complete conversion |
| Solvent | Toluene | Efficient water removal |
| Catalyst Reuse Cycles | 10 | No loss in activity |
Alkylation of Ethyl 2-Aminobenzoate
This two-step method involves synthesizing ethyl 2-aminobenzoate (ethyl anthranilate) followed by dialkylation to introduce diethyl groups.
Step 1: Synthesis of Ethyl 2-Aminobenzoate
Ethyl 2-nitrobenzoate is hydrogenated using Pd/C under H₂ atmosphere:
-
Conditions : 80°C, 10 bar H₂, 2 hours.
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Yield : 92% (GC purity: 99.0%).
Step 2: Dialkylation with Diethyl Sulfate
Reaction Mechanism :
The primary amine undergoes nucleophilic attack by diethyl sulfate in the presence of a base (K₂CO₃):
Procedure :
Ethyl 2-aminobenzoate (1.0 mol, 165.2 g), diethyl sulfate (2.2 mol, 332.4 g), and K₂CO₃ (3.0 mol, 414.6 g) are stirred in acetone (500 mL) at 60°C for 8 hours. The mixture is filtered, concentrated, and distilled under vacuum to isolate this compound (yield: 65%, purity: 98%).
Challenges :
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Over-Alkylation : Excess diethyl sulfate leads to quaternary ammonium salts.
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Byproducts : Sulfate salts require thorough washing.
Data Table: Alkylation Reaction Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Alkylating Agent | Diethyl sulfate (2.2 equiv) | Minimizes quaternary salts |
| Base | K₂CO₃ (3.0 equiv) | Neutralizes H₂SO₄ |
| Solvent | Acetone | Enhances solubility |
| Yield | 65% | After distillation |
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Catalyst Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Buchwald-Hartwig | 78% | 99% | High (Pd) | Moderate | Moderate (solvent use) |
| Solid-Catalyzed Ester. | 95% | 99.5% | Low (Nd₂O₃) | High | Low (reusable catalyst) |
| Alkylation | 65% | 98% | Low | Moderate | High (sulfate waste) |
Key Findings :
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Buchwald-Hartwig : Preferred for precision but limited by palladium costs.
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Solid-Catalyzed Esterification : Ideal for industrial-scale production due to high yields and sustainability.
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Alkylation : Less favorable due to lower yields and waste generation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(diethylamino)benzoate has a complex molecular structure characterized by the presence of a diethylamino group attached to a benzoate moiety. This structure is crucial for its interaction with biological systems and its efficacy in various applications.
Scientific Research Applications
This compound serves as an important reagent in chemical synthesis and biological studies. Its applications can be categorized as follows:
Chemistry
- Synthesis Intermediate : Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Polymerization : Acts as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology
- Enzyme Interaction Studies : Investigated for its role in enzyme interactions, particularly in studying enzyme inhibition mechanisms.
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, making it useful in microbiological research.
Medical Applications
This compound has garnered attention for its potential therapeutic effects. Key areas of investigation include:
Anti-inflammatory and Analgesic Properties
- Studies have indicated that this compound may possess anti-inflammatory effects, making it a candidate for pain relief formulations.
Anticancer Activity
- In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The compound's mechanism involves the induction of apoptosis through caspase pathway activation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| HCT116 | 30 | Cell cycle arrest |
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of specialty chemicals and materials. Its properties make it suitable for:
- Cosmetic Formulations : Used as an active ingredient in sunscreens due to its UV-filtering capabilities.
- Coatings and Adhesives : Its chemical stability allows it to be incorporated into coatings that require durability and resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains using the agar diffusion method. The results showed notable inhibition zones against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 14 |
| Escherichia coli | 12 |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound revealed promising results:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Alkaline Phosphatase | 67 |
| Acetylcholinesterase | 45 |
These findings suggest potential therapeutic implications for conditions like cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(diethylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function and leading to various physiological effects. The compound’s diethylamino group plays a crucial role in its binding affinity and activity, influencing its pharmacological properties.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
- Ethyl 2-(diethylamino)benzoate vs. Ethyl 2-methoxybenzoate (CAS 7335-26-4): The methoxy group in the latter is electron-donating but less basic than the diethylamino substituent. This difference impacts solubility (e.g., diethylamino enhances water solubility in acidic conditions) and reactivity in polymerization, where amino groups act as electron donors to accelerate radical formation .
- This compound vs. Ethyl 4-(dimethylamino)benzoate: Substitution at the para (4-) position reduces steric hindrance compared to the ortho-substituted derivative. In resin cements, para-substituted amines exhibit higher degrees of conversion due to improved accessibility, though ortho-substituted analogs may offer unique steric stabilization effects .
- This compound vs. 2-(Diethylamino)ethyl benzoate (CAS 2572-39-6): The latter features a diethylaminoethyl ester chain, distinct from the benzoate-ring substitution in the target compound. This structural divergence alters molecular weight (221.30 g/mol vs. hypothetical ~235 g/mol for the target compound) and boiling points (304.8°C for the ethyl ester derivative) .
Physical Properties
*Hypothetical data inferred from structural analogs.
Biological Activity
Ethyl 2-(diethylamino)benzoate is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzoate core with a diethylamino group, which contributes to its chemical reactivity and biological interactions. The compound's unique structure allows it to engage with various biological receptors, potentially modulating several biochemical pathways.
The biological activity of this compound is primarily attributed to:
- Receptor Interaction : The diethylamino group facilitates interactions with specific biological receptors, influencing various signaling pathways.
- Hydrolysis : Under physiological conditions, the acetyloxy group can undergo hydrolysis, releasing active metabolites that enhance its biological efficacy.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, particularly in models assessing inflammation-induced edema. This suggests potential applications in treating inflammatory conditions .
- Aquatic Ecotoxicity : Studies have evaluated the toxicity of related compounds in aquatic environments. This compound and its derivatives were found to affect aquatic organisms, highlighting the need for careful consideration of environmental impacts .
Study on Antimicrobial Activity
A study investigated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited low nanomolar inhibition against DNA gyrase, a target for many antibacterial agents. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | <0.1 |
| Escherichia coli | <0.5 |
| Staphylococcus aureus | <0.2 |
These findings support the potential use of this compound as a therapeutic agent against bacterial infections .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model. The compound was applied topically to inflamed mouse ears, resulting in significant reductions in edema compared to control groups:
| Treatment Group | Edema Reduction (%) |
|---|---|
| This compound | 75 |
| Control | 10 |
This study highlights the compound's potential for developing topical anti-inflammatory treatments .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Diethylamino)ethyl benzoate | Diethylamino group; benzoate core | Lacks acetyloxy functionality |
| Diethylamino hydroxybenzoyl hexyl benzoate | UV filter; high absorption in UV-A | Used primarily in sunscreens |
| Diethylaminoethyl acetylsalicylate | Combines anti-inflammatory properties | Analgesic effects alongside anti-inflammatory |
The dual functional groups present in this compound provide it with versatile applications in both pharmacology and environmental science, distinguishing it from other compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(diethylamino)benzoate, and how can reaction yields be improved?
- Methodological Answer : this compound can be synthesized via amidation reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). For example, direct interaction of 2-(diethylamino)ethyl 4-aminobenzoate with acetic acid derivatives in the presence of DCC yields the target compound with moderate efficiency . To optimize yields, researchers should:
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify via column chromatography with polar/non-polar solvent gradients.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks (H333 hazard) .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for disposal.
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural disorder in this compound derivatives be resolved using crystallographic techniques?
- Methodological Answer : X-ray crystallography is critical for resolving structural ambiguities, such as disordered substituents (e.g., diethylamino groups). For example:
- Collect high-resolution diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Use refinement software (e.g., SHELXL) to model disorder over multiple sites and calculate occupancy ratios.
- Validate results via residual density maps and R-factor analysis .
Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Mechanistic Studies :
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Utilize fluorescence microscopy with propidium iodide to evaluate membrane disruption.
- Data Validation : Include positive controls (e.g., ciprofloxacin) and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Q. How should researchers address discrepancies in NMR data for this compound derivatives?
- Methodological Answer : Contradictory NMR signals (e.g., split peaks, unexpected shifts) may arise from:
- Dynamic Effects : Rotameric interconversion of diethylamino groups. Use variable-temperature NMR (e.g., 25°C to −60°C) to slow conformational changes.
- Solvent Polarity : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation effects.
- Supplementary Techniques : Confirm assignments via 2D NMR (COSY, HSQC) or mass spectrometry .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in synthetic workflows for this compound analogs?
- Methodological Answer :
- Detailed Record-Keeping : Log reaction parameters (temperature, solvent purity, catalyst batch) in electronic lab notebooks.
- Batch Analysis : Characterize multiple synthetic batches via NMR and HPLC to identify impurity profiles.
- Open Data : Share crystallographic data (e.g., CCDC deposition codes) and spectral files in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
